(1R)-1-(2-Thienylacetylamino)-1-(3-carboxyphenyl)methylboronic acid
CAS No.: 497258-67-0
Cat. No.: VC14462062
Molecular Formula: C14H14BNO5S
Molecular Weight: 319.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497258-67-0 |
|---|---|
| Molecular Formula | C14H14BNO5S |
| Molecular Weight | 319.1 g/mol |
| IUPAC Name | 3-[(R)-borono-[(2-thiophen-2-ylacetyl)amino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C14H14BNO5S/c17-12(8-11-5-2-6-22-11)16-13(15(20)21)9-3-1-4-10(7-9)14(18)19/h1-7,13,20-21H,8H2,(H,16,17)(H,18,19)/t13-/m0/s1 |
| Standard InChI Key | HQLQTGGLHBYZSA-ZDUSSCGKSA-N |
| Isomeric SMILES | B([C@H](C1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CS2)(O)O |
| Canonical SMILES | B(C(C1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CS2)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
(1R)-1-(2-Thienylacetylamino)-1-(3-carboxyphenyl)methylboronic acid has an IUPAC name of 3-[(R)-borono-[(2-thiophen-2-ylacetyl)amino]methyl]benzoic acid. Its stereochemistry is defined by the R-configuration at the boron-bearing carbon, which influences its biological interactions. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 497258-67-0 |
| Molecular Formula | C₁₄H₁₄BNO₅S |
| Molecular Weight | 319.1 g/mol |
| InChI Key | HQLQTGGLHBYZSA-ZDUSSCGKSA-N |
| SMILES (Isomeric) | B(C@HNC(=O)CC2=CC=CS2)(O)O |
The boronic acid group (-B(OH)₂) enables covalent interactions with hydroxyl groups in enzymatic active sites, a feature critical for its potential as a transition-state analogue .
Structural Motifs and Functional Groups
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Boronic Acid Group: Serves as a Lewis acid, facilitating interactions with nucleophilic residues in enzymes such as serine β-lactamases .
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Thienylacetamide: The thiophene ring enhances lipophilicity, potentially improving membrane permeability.
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3-Carboxyphenyl: The carboxylic acid group contributes to solubility in aqueous environments and may participate in hydrogen bonding .
X-ray crystallography of analogous boronic acids reveals that the boron atom coordinates with catalytic serine residues in β-lactamases, mimicking the tetrahedral intermediate of β-lactam hydrolysis .
Synthesis and Production
Synthetic Routes
While no explicit synthesis method for this compound is published, boronic acids are commonly synthesized through:
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Miyaura Borylation: Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron .
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Grignard Reactions: Reaction of organomagnesium reagents with borate esters.
The stereochemistry at the boron center likely arises from asymmetric synthesis or chiral resolution techniques, though details remain speculative.
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|---|---|---|
| Aromsyn Co., Ltd. | China | Extensive product range |
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Computational and Structural Insights
Molecular Docking Studies
Docking simulations using TEM-1 β-lactamase (PDB: 1NXY) predict that the compound adopts a deacylation transition-state conformation . Key interactions include:
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Boron coordination with Ser64.
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Hydrogen bonds between the carboxyphenyl group and Tyr150.
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π-Stacking of the thienyl ring with Trp165.
Thermodynamic Stability
Density functional theory (DFT) calculations indicate that the R-configuration minimizes steric clash between the thienylacetamide and enzyme active site, favoring a binding energy of −9.2 kcal/mol .
Challenges and Future Directions
Selectivity and Toxicity
While boronic acids exhibit nanomolar potency, off-target binding to human serine proteases (e.g., thrombin) remains a concern . Structural modifications, such as introducing bulky substituents, may improve selectivity.
Resistance Mechanisms
Pathogens may develop mutations altering the β-lactamase active site (e.g., Met69Ile), reducing inhibitor affinity . Combinatorial therapy with multiple inhibitors could mitigate resistance.
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